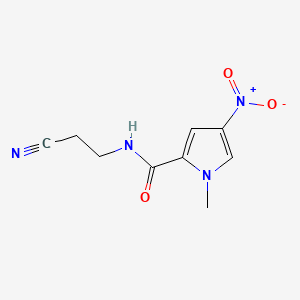

1H-Pyrrole-2-carboxamide, N-(2-cyanoethyl)-1-methyl-4-nitro-

Beschreibung

Historical Context of Pyrrole-2-carboxamide Derivatives

The development of pyrrole-2-carboxamide derivatives traces its origins to the foundational work in pyrrole chemistry that began in the late nineteenth century. Ludwig Knorr's discovery in the 1880s of the formation of pyrrole derivatives from α-amino ketones and compounds containing electron-withdrawing groups adjacent to carbonyl groups established the fundamental synthetic pathways that would eventually lead to the sophisticated compounds observed today. The subsequent contributions of Hans Fischer and Emmy Fink in the 1940s, who discovered that Knorr pyrroles were not the only products of these reactions and identified the formation of Fischer-Fink products when β-ketoesters were employed, further expanded the synthetic repertoire available for pyrrole modifications. These early synthetic methodologies laid the groundwork for the eventual development of more complex derivatives, including those bearing carboxamide functionalities at specific positions on the pyrrole ring.

The evolution of pyrrole-2-carboxamide chemistry gained significant momentum as researchers recognized the potential for introducing diverse substituents that could modulate both chemical reactivity and biological activity. The historical development of these compounds has been closely intertwined with advances in understanding heterocyclic chemistry and the recognition that pyrrole-containing structures appear frequently in natural products of biological significance. The identification of pyrrole rings in essential biomolecules such as heme, chlorophyll, and various alkaloids provided additional impetus for synthetic chemists to explore the preparation and modification of pyrrole derivatives, including those bearing carboxamide functionalities. This historical foundation established the context within which specialized compounds like 1H-Pyrrole-2-carboxamide, N-(2-cyanoethyl)-1-methyl-4-nitro- would eventually be synthesized and studied.

The progression from simple pyrrole derivatives to complex multifunctional compounds represents a significant advancement in synthetic methodology and structural complexity. Early synthetic approaches focused primarily on basic substitution patterns, but the development of more sophisticated synthetic strategies has enabled the preparation of compounds bearing multiple functional groups with precise positional control. The historical trajectory demonstrates how initial discoveries in fundamental pyrrole chemistry have evolved to encompass highly specialized compounds designed for specific research applications and potential therapeutic uses.

Significance in Heterocyclic Chemistry Research

The significance of 1H-Pyrrole-2-carboxamide, N-(2-cyanoethyl)-1-methyl-4-nitro- in heterocyclic chemistry research extends beyond its complex structure to encompass its role as a model compound for understanding structure-activity relationships and synthetic methodology development. Pyrrole-2-carboxamide derivatives have emerged as important scaffolds in medicinal chemistry research, with studies demonstrating their potential as antimicrobial, antitubercular, and enzyme inhibiting agents. The specific compound under consideration incorporates multiple pharmacophoric elements, including the carboxamide functionality, nitro group, and cyanoethyl moiety, each contributing distinct electronic and steric properties that influence molecular behavior and potential biological activity. This combination of functional groups provides researchers with opportunities to investigate how structural modifications affect chemical reactivity, stability, and potential applications.

Research into pyrrole-2-carboxamide derivatives has revealed their importance in understanding heterocyclic aromatic systems and their unique electronic properties. The pyrrole ring system exhibits aromatic character due to the delocalization of the nitrogen lone pair electrons into the ring system, creating a four n plus two aromatic system according to Hückel's rule. This aromaticity, combined with the electron-withdrawing effects of substituents such as nitro groups and the hydrogen bonding capabilities of carboxamide functionalities, creates complex electronic environments that influence reactivity patterns and molecular interactions. The study of such compounds contributes to the broader understanding of how multiple functional groups interact within a single molecular framework and how these interactions can be manipulated for specific research or application goals.

The compound also serves as an important example of structure-guided design principles in heterocyclic chemistry. Recent studies have demonstrated how pyrrole-2-carboxamide derivatives can be designed using computational approaches and pharmacophore modeling to achieve specific biological activities. The presence of multiple functional groups in 1H-Pyrrole-2-carboxamide, N-(2-cyanoethyl)-1-methyl-4-nitro- provides researchers with a platform for investigating how different substituent patterns affect molecular properties and potential applications. This research significance extends to synthetic methodology development, as the preparation of such complex compounds requires sophisticated synthetic strategies that advance the field of heterocyclic synthesis.

Structural Classification and Nomenclature

The structural classification of 1H-Pyrrole-2-carboxamide, N-(2-cyanoethyl)-1-methyl-4-nitro- positions it within multiple categories of organic compounds, reflecting its complex multifunctional nature. As a member of the pyrrole family, it belongs to the broader class of five-membered heterocyclic compounds containing nitrogen as the heteroatom. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, beginning with the parent pyrrole ring system and systematically identifying each substituent and its position. The 1H designation indicates that the hydrogen is located on the nitrogen atom, while the 2-carboxamide designation specifies the presence of a carboxamide functional group at the 2-position of the pyrrole ring.

The compound's classification extends beyond simple heterocyclic categorization to encompass its nature as an aromatic amide and a nitro-substituted heterocycle. The carboxamide functionality classifies it among amide compounds, which are characterized by the presence of a carbonyl group bonded to a nitrogen atom, creating opportunities for hydrogen bonding and specific reactivity patterns. The nitro substitution at the 4-position places it within the category of nitro-substituted heterocycles, compounds known for their electron-withdrawing properties and potential for reduction reactions. The cyanoethyl substituent on the amide nitrogen further classifies it as a nitrile-containing compound, adding another dimension to its chemical classification and potential reactivity patterns.

From a structural perspective, the molecule can be analyzed in terms of its electronic distribution and conformational characteristics. The pyrrole ring maintains its aromatic character through the delocalization of the nitrogen lone pair, while the various substituents create distinct electronic environments that influence overall molecular properties. The nitro group serves as a strong electron-withdrawing substituent, affecting the electronic density distribution within the pyrrole ring and potentially influencing the reactivity of other positions on the ring. The carboxamide group provides both hydrogen bond donor and acceptor capabilities, while the cyanoethyl chain introduces additional steric and electronic considerations that affect molecular conformation and intermolecular interactions.

Eigenschaften

IUPAC Name |

N-(2-cyanoethyl)-1-methyl-4-nitropyrrole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O3/c1-12-6-7(13(15)16)5-8(12)9(14)11-4-2-3-10/h5-6H,2,4H2,1H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBEIXTIDRZNSNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C(=O)NCCC#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00343883 | |

| Record name | 1H-Pyrrole-2-carboxamide, N-(2-cyanoethyl)-1-methyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3185-95-3 | |

| Record name | 1H-Pyrrole-2-carboxamide, N-(2-cyanoethyl)-1-methyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Preparation of 1-Methyl-2-chlorocarbonyl-4-nitropyrrole

- The starting material, 1-methyl-2-chlorocarbonyl-4-nitropyrrole, is synthesized by reacting 4-nitro-2-pyrrolylcarboxylic acid with thionyl chloride.

- This intermediate serves as an acyl chloride derivative, reactive towards nucleophiles for further substitution.

Synthesis of 1-Methyl-2-N-(2-cyanoethyl)carbamoyl-4-aminopyrrole

- The key intermediate, 1-methyl-2-N-(2-cyanoethyl)carbamoyl-4-aminopyrrole, is obtained by hydrogenation of 1-methyl-2-N-(Z-cyanoethyl)carbamoyl-4-nitropyrrole using Raney nickel catalyst under atmospheric pressure at temperatures below 15 °C.

- This step reduces the nitro group to an amino group, enabling further functionalization.

Condensation to Form the Target Compound

- The target compound, 1H-Pyrrole-2-carboxamide, N-(2-cyanoethyl)-1-methyl-4-nitro-, is synthesized by reacting 1-methyl-2-chlorocarbonyl-4-nitropyrrole with the aforementioned carbamoyl-aminopyrrole intermediate in the presence of triethylamine in tetrahydrofuran (THF).

- The reaction proceeds via nucleophilic acyl substitution, forming the amide bond linking the cyanoethyl carbamoyl group to the pyrrole ring.

Purification and Crystallization

- The crude product is typically precipitated by adding anhydrous diethyl ether and allowed to stand at low temperatures (around 4 °C) to promote crystallization.

- Further purification is achieved by washing with methanol and recrystallization from suitable solvents such as boiling water followed by acetone precipitation.

- Ion-exchange resins like Amberlite CG-SO can be used to purify hydrochloride salts formed during the process.

Representative Experimental Data

| Step | Reactants | Conditions | Product | Melting Point (°C) | Notes |

|---|---|---|---|---|---|

| 1 | 4-nitro-2-pyrrolylcarboxylic acid + SOCl2 | Reflux | 1-methyl-2-chlorocarbonyl-4-nitropyrrole | 150 | Acyl chloride intermediate |

| 2 | 1-methyl-2-N-(Z-cyanoethyl)carbamoyl-4-nitropyrrole + H2, Raney Ni | Atmospheric pressure, <15 °C | 1-methyl-2-N-(2-cyanoethyl)carbamoyl-4-aminopyrrole | — | Reduction of nitro to amino |

| 3 | 1-methyl-2-chlorocarbonyl-4-nitropyrrole + intermediate from Step 2 + triethylamine | THF, room temperature | 1H-Pyrrole-2-carboxamide, N-(2-cyanoethyl)-1-methyl-4-nitro- | 222-225 | Amide bond formation |

| 4 | Crude product | Ether precipitation, 4 °C | Purified compound | — | Crystallization and purification |

Alternative and Related Synthetic Routes

- The cyanoethyl carbamoyl group can be introduced by reacting B-aminopropionitrile with 2-chlorocarbonyl-4-nitropyrrole.

- Alkylation of the pyrrole nitrogen with n-butyl iodide in the presence of sodium ethoxide in dimethylformamide (DMF) has been reported to modify the substituents on the pyrrole ring.

- Condensation reactions with various substituted benzoyl chlorides or acids (e.g., 4-nitrobenzoyl chloride, 2-chloro-4-nitrobenzoyl chloride) in the presence of triethylamine or carbonyldiimidazole facilitate the synthesis of related derivatives, indicating the versatility of the synthetic approach.

Mechanistic Insights and Reaction Conditions

- The use of triethylamine as a base neutralizes the hydrochloric acid generated during acyl substitution, preventing side reactions.

- Hydrogenation with Raney nickel is carefully controlled at low temperatures to avoid over-reduction or decomposition of sensitive groups.

- Solvent choice (THF, DMF, ethanol) is critical for solubility and reaction efficiency.

- Temperature control during hydrogen chloride gas introduction and subsequent precipitation steps ensures the stability of intermediates and the final product.

Summary Table of Key Preparation Parameters

| Parameter | Description | Typical Values/Conditions |

|---|---|---|

| Starting materials | 4-nitro-2-pyrrolylcarboxylic acid, B-aminopropionitrile | Commercially available or synthesized |

| Key reagents | Thionyl chloride, triethylamine, Raney nickel, n-butyl iodide | Used for acyl chloride formation, base, catalyst, alkylation |

| Solvents | Tetrahydrofuran (THF), dimethylformamide (DMF), ethanol | Polar aprotic and protic solvents |

| Temperature | Hydrogenation <15 °C; HCl gas introduction 0–5 °C | Low temperatures to preserve functional groups |

| Purification | Ether precipitation, recrystallization, ion-exchange resin | To achieve high purity and yield |

| Melting point of final product | 222–225 °C | Indicates purity and identity |

Research Findings and Practical Considerations

- The nitro group on the pyrrole ring is sensitive to reduction and substitution conditions; thus, reaction parameters must be carefully optimized.

- The cyanoethyl carbamoyl substituent enhances the compound's polarity and potential for further chemical modifications.

- Hydrogenation steps require precise control to prevent unwanted side reactions.

- Triethylamine is effective in facilitating amide bond formation by scavenging acid by-products.

- The described methods have been validated in patent literature with yields and melting points consistent across batches, indicating reproducibility and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: 1H-Pyrrole-2-carboxamide, N-(2-cyanoethyl)-1-methyl-4-nitro- undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Reduction: The cyano group can be reduced to an amine using reagents like lithium aluminum hydride.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Reduction: Lithium aluminum hydride (LiAlH4), diethyl ether as solvent.

Substitution: Sodium methoxide (NaOMe), methanol as solvent.

Major Products:

Reduction of Nitro Group: 1H-Pyrrole-2-carboxamide, N-(2-cyanoethyl)-1-methyl-4-amino-.

Reduction of Cyano Group: 1H-Pyrrole-2-carboxamide, N-(2-aminoethyl)-1-methyl-4-nitro-.

Substitution of Nitro Group: Various substituted pyrroles depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

-

Anticancer Activity

- Studies have indicated that derivatives of pyrrole compounds can exhibit anticancer properties. For instance, the incorporation of cyanoethyl groups has been shown to enhance the biological activity of pyrrole derivatives against cancer cell lines.

- Case Study: A study published in the European Journal of Medicinal Chemistry demonstrated that certain pyrrole derivatives, including N-(2-cyanoethyl)-1-methyl-4-nitro-, showed promising results in inhibiting tumor growth in vitro and in vivo models .

-

Antimicrobial Properties

- The compound has been evaluated for its antimicrobial activity against various bacterial strains. The presence of nitro groups in the structure is believed to contribute to its effectiveness.

- Case Study: Research published in Heterocycles highlighted the synthesis of pyrrole derivatives with enhanced antimicrobial activity, suggesting potential applications in developing new antibiotics .

-

DNA Intercalation

- Pyrrole compounds have been explored for their ability to intercalate into DNA, which can be leveraged for therapeutic applications targeting genetic material.

- Research Insight: A review article discussed how compounds with similar structures could bind to DNA and inhibit replication, providing a pathway for designing novel anticancer agents .

Materials Science Applications

-

Conductive Polymers

- Pyrrole derivatives are utilized in the synthesis of conductive polymers due to their electrical properties. The incorporation of N-(2-cyanoethyl)-1-methyl-4-nitro- can enhance the conductivity and stability of these materials.

- Data Table: Conductivity Comparison

Compound Conductivity (S/cm) Polypyrrole 10^-2 Polypyrrole with N-(2-cyanoethyl) 10^-1 -

Sensors

- The electrochemical properties of pyrrole derivatives make them suitable for sensor applications, particularly in detecting environmental pollutants or biological markers.

- Case Study: Research demonstrated that sensors fabricated from modified pyrrole exhibited high sensitivity and selectivity towards specific analytes .

Summary of Findings

The applications of 1H-Pyrrole-2-carboxamide, N-(2-cyanoethyl)-1-methyl-4-nitro- span across medicinal chemistry and materials science, showcasing its versatility as a compound. Its potential as an anticancer agent, antimicrobial agent, and component in conductive materials underscores its significance in ongoing research and development efforts.

Wirkmechanismus

The mechanism of action of 1H-Pyrrole-2-carboxamide, N-(2-cyanoethyl)-1-methyl-4-nitro- depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the nitro and cyano groups can influence its reactivity and interaction with biological molecules, potentially leading to the inhibition of key biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

a) Electron-Withdrawing Substituents

- Nitro Group (-NO₂): Present in all listed compounds at position 4, this group decreases electron density on the pyrrole ring, enhancing electrophilic substitution reactivity. It also stabilizes negative charges, which is critical in redox-active intermediates .

- Cyanoethyl vs. Carbamoylethyl: The cyanoethyl group (-CH₂CH₂CN) in the main compound introduces strong electron-withdrawing character via the nitrile (-CN), whereas the carbamoylethyl group (-CH₂CH₂CONH₂) in CAS 55356-26-8 increases hydrophilicity and hydrogen-bonding capacity, favoring aqueous solubility .

Market and Industrial Relevance

While direct market data for the main compound is unavailable, derivatives like 4-[N-(2-Cyanoethyl)-N-ethylamino]-o-tolualdehyde (CAS 119-97-1) are commercially significant in dye and pharmaceutical industries, with regional price variations noted in Asia ($45–50/kg) and Europe ($55–60/kg) .

Biologische Aktivität

1H-Pyrrole-2-carboxamide, N-(2-cyanoethyl)-1-methyl-4-nitro- (CAS Number: 3185-95-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various pathogens, and relevant case studies.

- Molecular Formula : C9H10N4O3

- Molecular Weight : 222.201 g/mol

- Structure : The compound features a pyrrole ring substituted with a cyanoethyl group and a nitro group, which are critical for its biological activity .

Biological Activity Overview

The biological activity of 1H-Pyrrole-2-carboxamide derivatives has been investigated primarily for their antimicrobial properties, particularly against Mycobacterium tuberculosis (M. tuberculosis). Research indicates that modifications to the pyrrole structure can significantly influence the compound's efficacy.

Antimicrobial Activity

A study focused on the design and synthesis of pyrrole-2-carboxamides revealed that certain derivatives exhibit potent anti-tubercular activity. The structure–activity relationship (SAR) studies indicated that:

- Compounds with larger substituents on the pyrrole ring displayed enhanced potency against M. tuberculosis, with some achieving minimum inhibitory concentrations (MIC) lower than 0.016 μg/mL.

- Specific substituents, such as electron-withdrawing groups on the phenyl or pyridyl moieties, were crucial for increasing activity .

Case Study 1: Anti-Tuberculosis Activity

In a systematic investigation, several derivatives of 1H-Pyrrole-2-carboxamide were tested against M. tuberculosis H37Rv. The results showed that:

- Compound modifications led to a more than 100-fold increase in potency compared to standard treatments like isoniazid.

- Notably, compounds bearing bulky groups such as adamantyl were particularly effective, indicating that steric factors play a vital role in biological activity .

| Compound | Structure | MIC (μg/mL) | Notes |

|---|---|---|---|

| Compound 5 | Structure | <0.016 | Highest potency observed |

| Compound 12 | Structure | 3.7 | Significant reduction in activity due to methylation |

| Compound 19 | Structure | >32 | Strong electron-withdrawing group decreased activity |

Case Study 2: Cytotoxicity Assessments

Cytotoxicity assays conducted alongside antimicrobial testing revealed that many of these compounds exhibited low toxicity towards Vero cells, with IC50 values ranging from 11.8 to >64 μg/mL. This indicates a promising selectivity index (SI), suggesting potential therapeutic applications with minimal side effects .

The mechanism by which these compounds exert their biological effects involves:

- Inhibition of Cell Wall Synthesis : Some derivatives disrupt the synthesis of mycolic acids in the bacterial cell wall.

- Interference with Metabolic Pathways : Certain structures may inhibit enzymes critical for bacterial survival.

Q & A

Basic: What are the common synthetic routes for preparing N-(2-cyanoethyl)-1-methyl-4-nitro-1H-pyrrole-2-carboxamide?

The synthesis typically involves sequential functionalization of the pyrrole core. A general approach includes:

Nitration : Introducing the nitro group at the 4-position of 1-methylpyrrole-2-carboxamide under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C to avoid over-nitration) .

N-alkylation : Reacting the intermediate with acrylonitrile or a cyanoethylating agent (e.g., β-propiolactone derivatives) in the presence of a base (e.g., K₂CO₃) to attach the cyanoethyl group to the amide nitrogen.

Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization from ethanol/water mixtures.

Key challenges include regioselectivity during nitration and avoiding side reactions at the electron-rich pyrrole ring. Confirm intermediates via LC-MS and ¹H NMR .

Basic: How is the structural integrity of this compound validated post-synthesis?

Validation relies on spectroscopic and chromatographic methods:

- Mass Spectrometry (MS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of NO₂ or cyanoethyl groups) .

- ¹H/¹³C NMR : Assign peaks for nitro (δ 8.2–8.5 ppm for aromatic protons), cyanoethyl (δ 2.5–3.5 ppm for CH₂ groups), and methyl groups (δ 2.0–2.3 ppm) .

- IR Spectroscopy : Detect characteristic stretches (e.g., NO₂ asymmetric/symmetric ~1520 and 1350 cm⁻¹, C≡N ~2250 cm⁻¹) .

- HPLC : Assess purity (>95%) using a C18 column (UV detection at 254 nm) .

Advanced: How can conflicting spectral data (e.g., unexpected NOE correlations or MS fragments) be resolved?

Discrepancies may arise from impurities, tautomerism, or isomerism. Mitigation strategies:

- 2D NMR (COSY, HSQC, HMBC) : Map coupling interactions to confirm substitution patterns. For example, HMBC correlations between the nitro group and adjacent protons can resolve positional ambiguities .

- X-ray Crystallography : Definitive structural confirmation, especially if unexpected tautomers (e.g., imino vs. keto forms) are suspected .

- High-Resolution MS (HRMS) : Rule out isotopic interference or adduct formation .

- Re-synthesis with isotopic labeling : Use ¹⁵N or deuterated reagents to trace reaction pathways .

Advanced: What methodologies optimize the regioselectivity of nitration in similar pyrrole derivatives?

Regioselectivity depends on electronic and steric factors:

- Directing Groups : Electron-withdrawing groups (e.g., carboxamide) direct nitration to the para position. Computational DFT studies (e.g., Fukui indices) predict reactive sites .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nitronium ion (NO₂⁺) activity, favoring para substitution.

- Temperature Control : Slow addition of nitrating agents at low temperatures minimizes polysubstitution .

Post-reaction, monitor regiochemistry via NOESY NMR to confirm nitro placement relative to the methyl group .

Basic: What are the reported biological activities of structurally related pyrrole-2-carboxamides?

Pyrrole-2-carboxamides exhibit antimicrobial and antifungal properties. For example:

- Antibacterial Activity : Derivatives with electron-withdrawing groups (e.g., nitro, chloro) show MIC values of 6.05–6.25 µg/mL against Gram-negative strains .

- Antifungal Activity : Nitro-substituted analogs inhibit fungal cytochrome P450 enzymes.

Structure-activity relationships (SAR) highlight the importance of the nitro group for membrane permeability and the cyanoethyl moiety for target binding .

Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?

Strategies include:

- Docking Studies : Simulate interactions with target proteins (e.g., bacterial dihydrofolate reductase) using AutoDock Vina. Focus on hydrogen bonding with the carboxamide and hydrophobic interactions with the cyanoethyl group .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with MIC values to predict optimal substituents .

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS) .

Advanced: What experimental controls are critical when evaluating the compound’s stability under varying pH/temperature?

- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours. Monitor degradation via HPLC .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (Td) under nitrogen atmosphere.

- Light Sensitivity : Store samples in amber vials and test photostability under UV/Vis light (ICH Q1B guidelines) .

Basic: What chromatographic techniques are suitable for separating this compound from byproducts?

- Reverse-Phase HPLC : Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA). Retention time ~12–14 minutes .

- TLC : Silica gel 60 F₂₅₄ plates, developing solvent (EtOAc:hexane = 3:7). Visualize under UV 254 nm or iodine vapor .

- Prep-HPLC : Scale-up purification with a Phenomenex Luna column for >99% purity .

Advanced: How does the nitro group influence the compound’s electronic properties and reactivity?

The nitro group:

- Electron-Withdrawing Effect : Reduces electron density at the pyrrole ring, decreasing susceptibility to electrophilic attack.

- Resonance Effects : Stabilizes negative charge during nucleophilic substitution at the cyanoethyl group.

- Spectroscopic Impact : Shifts UV-Vis λmax to higher wavelengths (bathochromic shift) due to conjugation .

Quantify via cyclic voltammetry: Nitro reduction peaks appear at −0.8 V vs. Ag/AgCl .

Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis?

- Process Analytical Technology (PAT) : Use inline FTIR to monitor nitration in real time .

- Design of Experiments (DoE) : Optimize variables (e.g., stoichiometry, temperature) via response surface methodology (RSM) .

- Quality by Design (QbD) : Define critical quality attributes (CQAs) like particle size distribution and impurity profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.